molecular formula C31H32N8O B2457125 N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide CAS No. 902290-92-0

N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

カタログ番号 B2457125
CAS番号: 902290-92-0
分子量: 532.652
InChIキー: VSTOVGHKKJUCHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C31H32N8O and its molecular weight is 532.652. The purity is usually 95%.
BenchChem offers high-quality N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Techniques and Properties

A practical synthesis method for an orally active CCR5 antagonist showcases the development of complex molecules with potential therapeutic applications. The study by Ikemoto et al. (2005) outlines a method for synthesizing a compound that acts as a CCR5 antagonist, highlighting the intricate steps involved in creating molecules that can interact with specific biological targets. The process involves esterification, intramolecular reactions, and amidation steps, demonstrating the compound's potential in medical research, especially in the context of targeting specific receptors for therapeutic purposes (Ikemoto et al., 2005).

Antiproliferative Activity Against Cancer Cell Lines

The research by Stefely et al. (2010) on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides introduces a new scaffold for synthesizing compounds that exhibit significant antiproliferative activity against select cancer cell lines. This study highlights the molecule's ability to inhibit cancer cell growth through tubulin polymerization inhibition, G(2)/M-phase arrest, and disruption of microtubule activity in cells. The compound showcases a potential pathway for developing new anticancer agents based on its structural framework (Stefely et al., 2010).

Anticonvulsant Activity

A study by Kamiński et al. (2016) presents the synthesis and evaluation of a series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, showcasing their potential as hybrid anticonvulsant agents. These compounds, inspired by the fragments of clinically relevant antiepileptic drugs, demonstrated broad spectra of activity across preclinical seizure models, suggesting their utility in developing new treatments for epilepsy (Kamiński et al., 2016).

Novel Heterocyclic Systems

Research on the synthesis and characterization of novel heterocyclic systems, such as those presented by Bremner et al. (1988), offers insights into the creation and study of unique chemical structures. These systems, which include various oxazepine and oxazonine derivatives, demonstrate the possibilities for expanding the chemical space with new molecules that could have diverse scientific and therapeutic applications (Bremner et al., 1988).

特性

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N8O/c1-37(22-23-12-4-2-5-13-23)21-11-20-32-28(40)19-10-18-27-34-35-31-38(27)26-17-9-8-16-25(26)30-33-29(36-39(30)31)24-14-6-3-7-15-24/h2-7,12-15,25-26,29-30,33,36H,8-11,16-22H2,1H3,(H,32,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPXSJGAFZHCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CCCC1=NN=C2N1C3CCCCC3C4N2NC(N4)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。